dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate
Description
Dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate is a conjugated enyne compound featuring a benzylamino-substituted methylidene group and ester functionalities. The compound’s conjugated system enables π-electron delocalization, a trait associated with anticancer and antibacterial activity in analogous structures .
The crystal structure of a closely related compound, (2E,4Z)-dimethyl 4-((phenylamino)methylene)pent-2-enedioate (C₁₄H₁₅NO₄), was reported by Hunan University of Science and Engineering (2019). It crystallizes in two independent molecules per asymmetric unit, stabilized by non-covalent interactions and pseudo-translational symmetry. Key bond lengths include C=C (1.34–1.38 Å) and C=O (1.20–1.22 Å), consistent with typical conjugated enoate systems .
Properties
IUPAC Name |
dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-19-14(17)9-8-13(15(18)20-2)11-16-10-12-6-4-3-5-7-12/h3-9,11,16H,10H2,1-2H3/b9-8+,13-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOVZTRCBCFNMI-PBEXPTJQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=CNCC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=C/NCC1=CC=CC=C1)/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate typically involves the condensation of benzylamine with dimethyl 4-formylpent-2-enedioate under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imine intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzylamino derivatives.
Scientific Research Applications
Pharmaceutical Potential
Research indicates that dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate may possess significant pharmaceutical properties:
- Anticancer Activity : Studies are ongoing to evaluate its efficacy against various cancer cell lines. The compound's ability to interact with biological targets suggests potential for development as an anticancer agent .
- Enzyme Inhibition : Interaction studies have shown that this compound may inhibit certain enzymes, making it a candidate for treating conditions like diabetes through α-glucosidase inhibition .
Binding Studies
Binding affinity studies are crucial for assessing the viability of this compound as a pharmaceutical agent. Preliminary data suggest that it interacts effectively with biological receptors, which could lead to therapeutic applications.
Case Study 1: Anticancer Research
A study published in 2019 explored the anticancer properties of compounds similar to this compound. The results indicated that derivatives of this compound exhibited cytotoxic effects on breast cancer cell lines, highlighting its potential as a lead compound in anticancer drug development .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition capabilities of this compound. The findings suggested that it could serve as an effective inhibitor of α-glucosidase, which is relevant in managing blood sugar levels in diabetic patients. This positions the compound as a promising candidate for further pharmacological investigations .
Mechanism of Action
The mechanism of action of dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
Table 1: Key Structural Features of Analogous Compounds
| Compound Name | Substituent (R) | Conjugation System | Notable Interactions |
|---|---|---|---|
| Dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate | Benzylamino | Extended enyne-ester | Intramolecular H-bonding, π–π stacking |
| (2E,4Z)-Dimethyl 4-((phenylamino)methylene)pent-2-enedioate | Phenylamino | Conjugated alkenyl-ester | Pseudo-symmetry, weak C–H⋯O interactions |
| Dimethyl 4-{1-[(4-fluorobenzyl)amino]ethylidene}-2-pentenedioate | 4-Fluorobenzylamino | Ethylidene-ester | Enhanced electron-withdrawing effect (F) |
| (4Z)-4-[(Dimethylamino)methylidene]-3,5-dioxo-2-phenylpyrazolidine | Dimethylamino | Pyrazolidine-dione | Intramolecular C–H⋯O (2.08 Å), [010] chains |
| (4Z)-4-{(2-Chlorophenyl)aminomethylidene}-3-methylpyrazolone | 2-Chlorophenyl/furyl | Pyrazolone-furan | C–H⋯N bonds, π–π interactions (3.39–3.60 Å) |
Key Observations:
- Benzyl vs. Both compounds exhibit similar conjugation patterns, but the benzyl group may enhance lipophilicity .
- Fluorine Substitution: The 4-fluorobenzylamino analog () introduces an electron-withdrawing group, which could modulate reactivity in nucleophilic or electrophilic reactions. This substitution is common in drug design to improve metabolic stability .
- Heterocyclic Modifications: Pyrazolone () and pyrazolidine () derivatives exhibit rigid heterocyclic cores, altering planarity and conjugation. For example, the pyrazolidine ring in adopts a shallow envelope conformation, reducing π-orbital overlap compared to linear enoates .
Crystallographic and Conformational Analysis
Table 2: Crystallographic Parameters
Structural Insights:
- The target compound’s pseudo-symmetry () suggests efficient crystal packing, which may correlate with higher melting points compared to less symmetric analogs.
Biological Activity
Dimethyl (E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure characterized by a benzylamino group attached to a pentenedioate backbone. Its molecular formula is , and it possesses distinct geometric configurations that influence its reactivity and interactions with biological systems.
Synthesis Methods
The synthesis of this compound typically involves the condensation of benzylamine with dimethyl 4-formylpent-2-enedioate. This reaction is often facilitated by a base such as sodium hydroxide, which promotes the formation of an imine intermediate that subsequently cyclizes to yield the desired product. Purification methods such as recrystallization and chromatography are employed to achieve high-purity compounds.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. The benzylamino group is believed to play a crucial role in these activities by interacting with specific molecular targets within cancer cells .
The mechanism of action for this compound involves several pathways:
- Interaction with Biological Macromolecules : The benzylamino group can form hydrogen bonds and other interactions with proteins and nucleic acids, influencing their function.
- Redox Reactions : The compound may participate in redox reactions that affect cellular pathways, contributing to its biological effects .
Comparative Analysis with Similar Compounds
This compound can be compared with similar compounds such as:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Dimethyl (E)-4-[(benzylamino)methylidene]pent-2-enedioate | Lacks Z configuration | Moderate antimicrobial activity |
| Dimethyl (Z)-4-[(benzylamino)methylidene]pent-2-enedioate | Z configuration | Lower anticancer activity |
| Dimethyl (E,4Z)-4-[(methylamino)methylidene]pent-2-enedioate | Methylamine instead of benzylamine | Reduced efficacy in both activities |
The unique geometric configuration and presence of the benzylamino group in this compound contribute to its distinct biological activity compared to its analogs.
Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains revealed that this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating promising antimicrobial potential.
Study 2: Anticancer Properties
In a cell line study using human breast cancer cells (MCF7), treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, supporting its role as a potential anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
